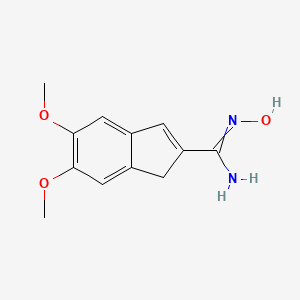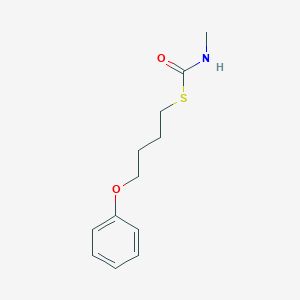![molecular formula C20H16O2S B14327626 [1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate CAS No. 111360-45-3](/img/structure/B14327626.png)
[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate: is an organic compound that features a biphenyl group linked to a phenylsulfanyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with phenylsulfanyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield [1,1’-Biphenyl]-4-yl (phenylsulfanyl)methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)methanol.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical reactions makes it a versatile building block for drug development.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism by which [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate exerts its effects depends on its chemical environment and the specific reactions it undergoes. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenylsulfanyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-yl acetate: Lacks the phenylsulfanyl group, resulting in different reactivity and applications.
Phenyl (phenylsulfanyl)acetate: Lacks the biphenyl group, leading to variations in chemical behavior and uses.
Uniqueness: The presence of both the biphenyl and phenylsulfanyl groups in [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate provides a unique combination of structural features and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
111360-45-3 |
|---|---|
Formule moléculaire |
C20H16O2S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(4-phenylphenyl) 2-phenylsulfanylacetate |
InChI |
InChI=1S/C20H16O2S/c21-20(15-23-19-9-5-2-6-10-19)22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2 |
Clé InChI |
LPMIFEAAGPBLSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


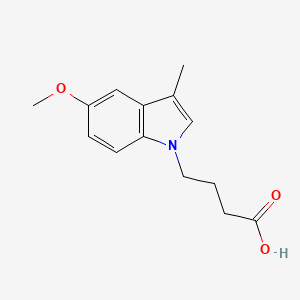
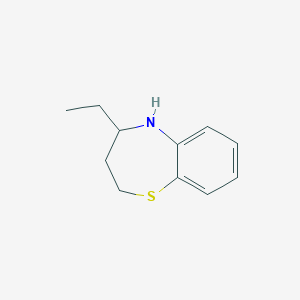
![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
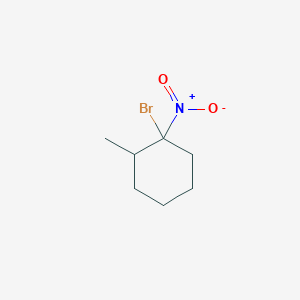
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
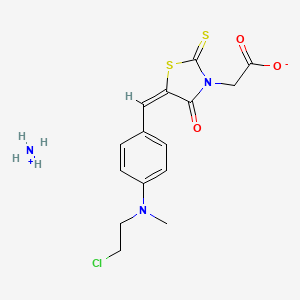

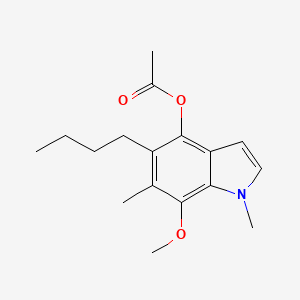
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
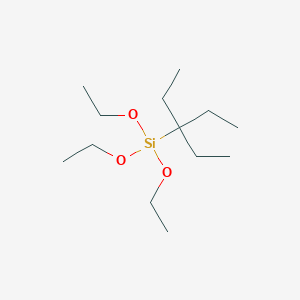
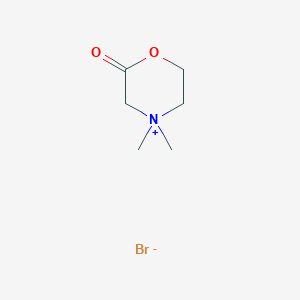
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
